molecular formula C38H42O7 B1251240 Blepharocalyxin C

Blepharocalyxin C

Cat. No. B1251240
M. Wt: 610.7 g/mol
InChI Key: OCGXHNIZNJTINO-XKXZSYDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Blepharocalyxin C is a natural product found in Alpinia roxburghii and Alpinia blepharocalyx with data available.

Scientific Research Applications

Antiproliferative Properties

Blepharocalyxin C, identified in the seeds of Alpinia blepharocalyx, has demonstrated significant antiproliferative activity. Specifically, related compounds, Blepharocalyxins D and E, showed potent antiproliferative effects against murine colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cells, indicating a potential for cancer treatment applications (Tezuka, Ali, Banskota, & Kadota, 2000) (Ali, Tezuka, Banskota, & Kadota, 2001).

Inhibitory Effect on NO Formation

Blepharocalyxins A and B, closely related to Blepharocalyxin C, have shown inhibitory effects on nitric oxide production in murine macrophages. This suggests potential anti-inflammatory properties and relevance in immunological research (Kadota, Prasain, Li, Basnet, Dong, Tani, & Namba, 1996).

Synthetic Applications

Research has also focused on the total synthesis of Blepharocalyxin D, an analogue of Blepharocalyxin C. This highlights the interest in the compound’s structure for pharmaceutical chemistry and the development of synthetic methods (Cons, Bunt, Bailey, & Willis, 2013).

Traditional Medicine and Pharmacological Effects

The seeds of Alpinia blepharocalyx, which contain Blepharocalyxin C, are used in traditional Chinese medicine for stomach disorders. This plant's extract has demonstrated hepatoprotective and antiproliferative activities, indicating its potential in pharmacological research (Kadota, Tezuka, Prasain, Ali, & Banskota, 2003).

Potential for Further Discovery

Research continues to uncover novel diarylheptanoids like Blepharocalyxin C from Alpinia blepharocalyx, suggesting that further study could reveal additional applications in the fields of cancer treatment, anti-inflammatory drugs, and traditional medicine. The continuous discovery of these compounds underscores the potential of natural products in therapeutic research (Tezuka, Gewali, Ali, Banskota, & Kadota, 2001).

properties

Product Name

Blepharocalyxin C

Molecular Formula

C38H42O7

Molecular Weight

610.7 g/mol

IUPAC Name

(2S,3S,4S,6S)-3-[(E,3S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-1-en-3-yl]-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethyl]oxan-4-ol

InChI

InChI=1S/C38H42O7/c39-30-13-2-25(3-14-30)1-10-29(23-34(43)19-8-26-4-15-31(40)16-5-26)37-36(44)24-35(22-9-27-6-17-32(41)18-7-27)45-38(37)28-11-20-33(42)21-12-28/h1-7,10-18,20-21,29,34-44H,8-9,19,22-24H2/b10-1+/t29-,34+,35+,36+,37+,38-/m1/s1

InChI Key

OCGXHNIZNJTINO-XKXZSYDMSA-N

Isomeric SMILES

C1[C@@H](O[C@@H]([C@H]([C@H]1O)[C@@H](C[C@H](CCC2=CC=C(C=C2)O)O)/C=C/C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)CCC5=CC=C(C=C5)O

Canonical SMILES

C1C(OC(C(C1O)C(CC(CCC2=CC=C(C=C2)O)O)C=CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O)CCC5=CC=C(C=C5)O

synonyms

blepharocalyxin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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